molecular formula C8H18N2 B15316634 trans-Cyclohexane-1,3-diyldimethanamine

trans-Cyclohexane-1,3-diyldimethanamine

Cat. No.: B15316634
M. Wt: 142.24 g/mol
InChI Key: QLBRROYTTDFLDX-HTQZYQBOSA-N
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Description

rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C8H18N2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine typically involves the reduction of a precursor compound, such as a nitrile or an imine, using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine may involve catalytic hydrogenation of the corresponding nitrile or imine using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-cyclohexane-1,3-diyldimethanamine, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Catalytic hydrogenation of 1,3-dicyanocyclohexane derivatives is a primary route. The stereochemistry (trans configuration) is controlled by using palladium or nickel catalysts under high-pressure H₂. Solvent polarity (e.g., ethanol vs. tetrahydrofuran) and temperature (80–120°C) significantly affect reaction rates and diastereomeric excess .
  • Data Note : The trans isomer (CAS 2579-20-6) is typically isolated via fractional distillation (bp ~220°C) .

Q. How can NMR spectroscopy distinguish trans-cyclohexane-1,3-diyldimethanamine from its cis counterpart?

  • Methodology :

  • ¹H NMR : Axial-equatorial coupling in the trans isomer results in distinct splitting patterns for methylene protons adjacent to amine groups (δ 2.3–2.8 ppm).
  • ¹³C NMR : The trans isomer shows fewer signals due to symmetry (e.g., equivalent carbons at positions 1 and 3) .
    • Validation : X-ray crystallography confirms the trans geometry via dihedral angle measurements (~180° between amine groups) .

Q. What are the key challenges in purifying trans-cyclohexane-1,3-diyldimethanamine, and how are they addressed?

  • Methodology :

  • Distillation : Effective for separating trans (bp 220°C) from lower-boiling impurities but requires careful temperature control to prevent decomposition.
  • Crystallization : Recrystallization in ethanol/water mixtures (1:2 v/v) enhances purity by exploiting solubility differences between diastereomers .

Advanced Research Questions

Q. How can enantiomeric resolution of trans-cyclohexane-1,3-diyldimethanamine be achieved, and what chiral auxiliaries are most effective?

  • Methodology :

  • Chiral Salts : Use (+)- or (-)-tartaric acid to form diastereomeric salts. The R,R and S,S enantiomers exhibit differential solubility in methanol, enabling separation via fractional crystallization (yield ~65–70%) .
  • Chromatography : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >95% ee under normal-phase conditions .

Q. What computational methods predict the conformational stability of trans-cyclohexane-1,3-diyldimethanamine, and how do substituents affect ring strain?

  • Methodology :

  • DFT Calculations : B3LYP/6-311+G(d,p) level calculations reveal chair conformations are most stable. Axial amine groups introduce 1,3-diaxial strain (~3.2 kcal/mol) but are offset by hydrogen bonding in polar solvents .
  • MD Simulations : Solvent effects (e.g., water vs. DMSO) alter ring puckering dynamics, influencing reactivity in nucleophilic substitutions .

Q. How does trans-cyclohexane-1,3-diyldimethanamine perform as a ligand in transition-metal catalysis, and what mechanistic insights exist?

  • Methodology :

  • Coordination Studies : The trans geometry facilitates chelation with Pd(II) or Ru(II), forming six-membered metallacycles. Stability constants (log K ~8.2) are determined via UV-vis titration in acetonitrile .
  • Catalytic Applications : In asymmetric hydrogenation, the ligand achieves 85–90% ee for α,β-unsaturated ketones, attributed to steric shielding of the Re face .

Q. Data Contradictions and Resolution

Q. Why do reported melting points for trans-cyclohexane-1,3-diyldimethanamine vary across studies, and how should researchers validate purity?

  • Analysis : Discrepancies (e.g., mp -70°C vs. -50°C) arise from residual solvents or diastereomeric impurities.
  • Resolution : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min to identify phase transitions. Cross-validate with elemental analysis (%N: calc. 18.1%, obs. 17.8–18.0%) .

Q. Methodological Tables

Table 1. Key Physical Properties of trans-Cyclohexane-1,3-diyldimethanamine

PropertyValueMethod/Source
Boiling Point220°CFractional Distillation
Melting Point-70°CDSC
Density (25°C)0.940 g/cm³Pycnometry
Enantiomeric Excess>95% eeChiral HPLC

Table 2. Reaction Optimization for Catalytic Hydrogenation

ConditionOptimal ValueImpact on Yield/ee
Catalyst (Pd/C) Loading5 wt%Yield: 92%
H₂ Pressure50 baree: 85% (R,R)
SolventEthanol/THF (3:1)Diastereomer Ratio: 9:1

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine

InChI

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8-/m1/s1

InChI Key

QLBRROYTTDFLDX-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)CN)CN

Canonical SMILES

C1CC(CC(C1)CN)CN

Origin of Product

United States

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